

# Uridine 5'-monophosphate-15N2 chemical properties for researchers

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Compound of Interest

Compound Name: Uridine 5'-monophosphate-15N2

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## Uridine 5'-monophosphate-15N2: A Technical Guide for Researchers

This in-depth technical guide provides core chemical properties, experimental methodologies, and pathway interactions of **Uridine 5'-monophosphate-15N2** (UMP-15N2) for researchers, scientists, and drug development professionals. The strategic incorporation of stable isotopes into UMP, a key building block of RNA and a crucial molecule in cellular metabolism, offers a powerful tool for a range of biochemical and medical research applications.

## **Core Chemical Properties**

**Uridine 5'-monophosphate-15N2** is an isotopically labeled form of Uridine 5'-monophosphate (UMP), where the two nitrogen atoms in the uracil base are replaced with the heavy isotope, Nitrogen-15. This labeling provides a distinct mass shift, making it an invaluable tracer and internal standard for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) studies.

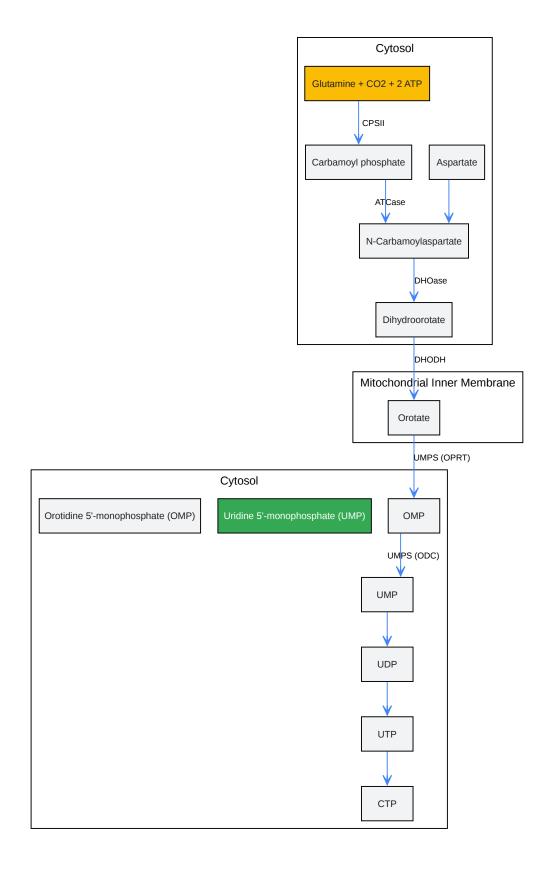


Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>11</sub> <sup>15</sup> N <sub>2</sub> Na <sub>2</sub> O <sub>9</sub> P	[1]
Molecular Weight (Disodium Salt)	370.13 g/mol	[1]
Molecular Weight (Free Acid)	326.17 g/mol	[2]
Isotopic Purity	≥98 atom % <sup>15</sup> N	
Chemical Purity	≥95% (CP)	
Form	Solid or solution	
Storage Temperature	-20°C	[2]
Applications	Biomolecular NMR, Mass Spectrometry, Genetic Therapy	[2]

# Signaling Pathway Involvement: De Novo Pyrimidine Biosynthesis

Uridine 5'-monophosphate is the central product of the de novo pyrimidine biosynthesis pathway. This metabolic route is essential for the synthesis of all pyrimidine nucleotides required for DNA and RNA synthesis, as well as for the formation of nucleotide sugars involved in glycosylation reactions. The pathway begins with simple precursors and culminates in the formation of UMP, which then serves as the precursor for other pyrimidines.





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**De Novo Pyrimidine Biosynthesis Pathway** 



## Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

15N-labeled UMP is particularly well-suited for heteronuclear NMR experiments, such as the <sup>1</sup>H-<sup>15</sup>N Heteronuclear Single Quantum Coherence (HSQC) experiment. This technique provides a powerful method for studying the structure, dynamics, and interactions of UMP and the macromolecules it binds to.

### Sample Preparation:

- Dissolve **Uridine 5'-monophosphate-15N2** in a suitable deuterated solvent (e.g., D<sub>2</sub>O) to a final concentration of 0.1-1 mM.
- Add a suitable buffer, for example, 25 mM sodium phosphate, to maintain a stable pH (typically between 6.0 and 7.5).
- Add a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS), for chemical shift referencing.
- Transfer the solution to a high-quality NMR tube.

Instrument Parameters (Example for a 600 MHz Spectrometer):

- Pulse Program: A standard sensitivity-enhanced <sup>1</sup>H-<sup>15</sup>N HSQC pulse sequence with water suppression (e.g., using WATERGATE or presaturation).
- <sup>1</sup>H Frequency: 600 MHz.
- 15N Frequency: Approximately 60.8 MHz.
- ¹H Spectral Width: 12-16 ppm, centered around the water resonance.
- <sup>15</sup>N Spectral Width: 30-40 ppm, centered around the expected <sup>15</sup>N chemical shifts of the uracil ring.
- Acquisition Time: Typically 100-200 ms in the direct (¹H) dimension and 40-60 ms in the indirect (¹5N) dimension.



 Number of Scans: Dependent on the sample concentration, ranging from 8 to 64 scans per increment.

• Temperature: 298 K (25°C).

#### Data Analysis:

The resulting 2D spectrum will show correlations between the protons and their directly attached <sup>15</sup>N nuclei. The chemical shifts of the cross-peaks can provide information about the local chemical environment and can be used to monitor changes upon ligand binding or conformational changes.

## Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

**Uridine 5'-monophosphate-15N2** is an ideal internal standard for the quantitative analysis of unlabeled UMP in biological samples by LC-MS/MS. The two-mass unit difference allows for the precise and accurate quantification of endogenous UMP levels.

Sample Preparation from Biological Matrices (e.g., Cell Lysates):

- Harvest and lyse cells using a cold solvent mixture (e.g., 80% methanol) to quench metabolic activity and precipitate proteins.
- Spike the lysate with a known concentration of **Uridine 5'-monophosphate-15N2**.
- Centrifuge the sample to pellet the precipitated proteins and other cellular debris.
- Collect the supernatant containing the nucleotides.
- Dry the supernatant under a stream of nitrogen or by lyophilization.
- Reconstitute the sample in a solvent compatible with the LC mobile phase.

LC-MS/MS Parameters (Example):

 LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

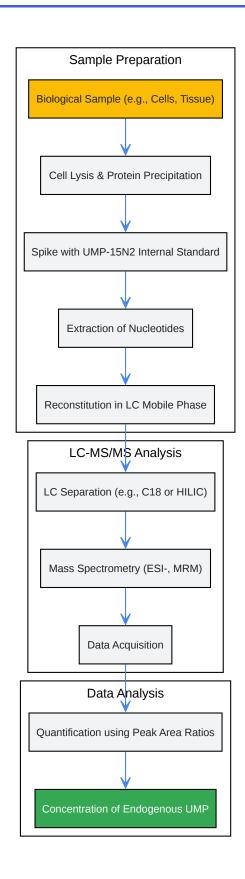


- Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography
   (HILIC) column suitable for polar analytes.
- Mobile Phase A: Water with an additive such as 0.1% formic acid or 10 mM ammonium acetate.
- Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.
- Gradient: A suitable gradient to separate UMP from other cellular components.
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
  - MRM Transition for UMP: Precursor ion (m/z) -> Product ion (m/z)
  - MRM Transition for UMP-15N2: Precursor ion (m/z + 2) -> Product ion (m/z)
- Collision Energy: Optimized for the fragmentation of UMP.

#### Data Analysis:

The concentration of endogenous UMP is determined by calculating the peak area ratio of the analyte to the <sup>15</sup>N<sub>2</sub>-labeled internal standard and comparing this to a calibration curve prepared with known concentrations of unlabeled UMP and a fixed concentration of the internal standard.





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### References

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